2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate
Description
2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic ester derivative characterized by a 2-chlorobenzoate moiety linked via a 2-oxoethyl group to a 4-ethylbenzylamine substituent. These analogs are synthesized via nucleophilic substitution or esterification reactions under mild conditions, often characterized using FT-IR, NMR, and X-ray crystallography .
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVQPAYPNGXUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with 2-((4-ethylbenzyl)amino)-2-oxoethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final esterification reaction. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid or 2-chlorobenzophenone.
Reduction: Formation of 2-((4-ethylbenzyl)amino)-2-hydroxyethyl 2-chlorobenzoate.
Substitution: Formation of 2-((4-ethylbenzyl)amino)-2-oxoethyl 2-methoxybenzoate.
Scientific Research Applications
2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate
- Structure : Features a 4-chlorophenyl group instead of 4-ethylbenzyl.
- Properties : Exhibits synclinal conformation in crystals, stabilized by C–H⋯O hydrogen bonds and π–π interactions. DFT studies confirm its stability and electronic properties .
- Synthesis : Prepared via condensation of 2-chlorobenzoic acid with phenacyl bromide derivatives .
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate
- Structure : Adamantane moiety replaces the aromatic ring, enhancing steric bulk.
- Bioactivity : Demonstrates superior antioxidant activity (IC₅₀ = 23.5 μM for H₂O₂ scavenging) and anti-inflammatory effects (94% inhibition of protein denaturation) compared to diclofenac sodium .
- Conformation : Adamantane induces synclinal conformation, with head-to-tail crystal packing .
2-(Benzofuran-2-yl)-2-oxoethyl 2-chlorobenzoate
- Structure : Benzofuran ring introduces planar rigidity.
- Crystal Packing : Steric repulsion from the 2-chloro substituent leads to centrosymmetric dimer formation via C–H⋯O bonds, contrasting with the 2-methoxy analog’s alternating chains .
Functional Group Modifications and Bioactivity
Biological Activity
2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula C18H18ClNO3 and a molecular weight of 331.8 g/mol, features a unique structure that includes a benzylamine moiety, an ester linkage, and a chlorinated benzene ring. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H18ClNO3
- Molecular Weight : 331.8 g/mol
- CAS Number : 1241998-34-4
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound may exert its effects by:
- Enzyme Inhibition : It can bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : The compound may interact with receptors, influencing cellular signaling processes.
Research indicates that further studies are necessary to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar structures have shown significant cytotoxicity against various human cancer cell lines. In vitro tests indicated that certain analogs possess tumor growth inhibitory properties comparable to established chemotherapeutic agents like cisplatin .
Anti-inflammatory and Antimicrobial Properties
The compound has also been investigated for its anti-inflammatory and antimicrobial activities. Research suggests that it may inhibit inflammatory pathways and exhibit antimicrobial effects against specific bacterial strains, making it a candidate for further therapeutic development in treating infections and inflammatory diseases.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic potency of various derivatives against twelve human cancer cell lines. Compounds structurally similar to this compound demonstrated varying degrees of activity, with some exhibiting significant tumor growth inhibition .
- ER Stress Protection : Another research effort focused on β-cell protective activity against endoplasmic reticulum (ER) stress. While not directly tested on this specific compound, the findings suggest that modifications to similar scaffolds can enhance protective effects in pancreatic β-cells, indicating potential applications in diabetes treatment .
Research Applications
The compound has diverse applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for drug discovery efforts aimed at developing novel therapeutics.
- Biochemical Probes : The compound can be utilized as a probe to study enzyme interactions and metabolic pathways.
- Industrial Applications : It is also explored for use in producing specialty chemicals with specific functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
